molecular formula C13H18N2O4 B8683001 Methyl 3-(Boc-amino)-6-methylpicolinate

Methyl 3-(Boc-amino)-6-methylpicolinate

Cat. No.: B8683001
M. Wt: 266.29 g/mol
InChI Key: ASFMKFVINQMNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(Boc-amino)-6-methylpicolinate is a heterocyclic compound featuring a picolinate backbone with a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a methyl ester at position 2. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step syntheses . The methyl ester at position 2 facilitates nucleophilic substitution or hydrolysis, while the methyl group at position 6 introduces steric and electronic effects that influence reactivity and intermolecular interactions. This compound is commonly employed as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate

InChI

InChI=1S/C13H18N2O4/c1-8-6-7-9(10(14-8)11(16)18-5)15-12(17)19-13(2,3)4/h6-7H,1-5H3,(H,15,17)

InChI Key

ASFMKFVINQMNAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Boc-amino)-6-methylpicolinate typically involves a multi-step process. One common method includes the Curtius rearrangement. The process begins with the preparation of an acyl azide intermediate, which is then subjected to thermal decomposition to form an isocyanate. The isocyanate is subsequently reacted with 2-Methyl-2-propanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Boc-amino)-6-methylpicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(Boc-amino)-6-methylpicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(Boc-amino)-6-methylpicolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(Boc-amino)-6-methylpicolinate can be compared to related picolinate derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.

Substituent Analysis

Compound Name Substituents (Position) Molecular Formula Key Features
This compound Boc-amino (3), methyl ester (2), methyl (6) C13H20N2O4 Boc protection enhances amine stability; methyl at C6 reduces ring electron density.
Methyl 6-methyl-3-phenylpicolinate Phenyl (3), methyl ester (2), methyl (6) C14H13NO2 Bulky phenyl group at C3 increases steric hindrance, limiting nucleophilic attack.
Methyl 6-amino-3-bromopicolinate Amino (6), bromo (3), methyl ester (2) C7H7BrN2O2 Bromo substituent enables cross-coupling reactions (e.g., Suzuki); free amino group requires protection.
Methyl 3-amino-6-methoxypicolinate Amino (3), methoxy (6), methyl ester (2) C8H10N2O3 Methoxy group at C6 enhances electron density, favoring electrophilic substitution.
Methyl 6-hydroxy-3-methylpicolinate Hydroxy (6), methyl (3), methyl ester (2) C8H9NO3 Hydroxy group at C6 allows hydrogen bonding but necessitates protection in acidic conditions.

Physicochemical Properties

Property This compound Methyl 6-methyl-3-phenylpicolinate Methyl 6-amino-3-bromopicolinate
Molecular Weight 276.31 g/mol 227.26 g/mol 247.05 g/mol
LogP ~2.1 (estimated) ~2.8 ~1.5
Solubility Low in water; soluble in DCM, THF Insoluble in water; soluble in DCM Moderate in DMSO; low in hexane
Stability Stable under neutral conditions; Boc cleavage in acid Air-stable; hydrolyzes in base Light-sensitive; prone to deamination

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